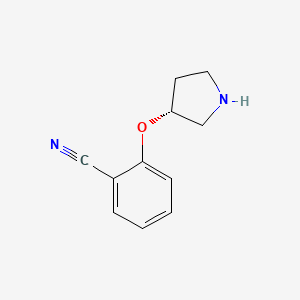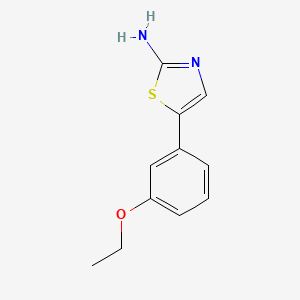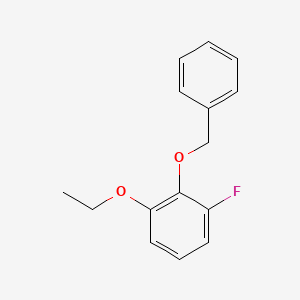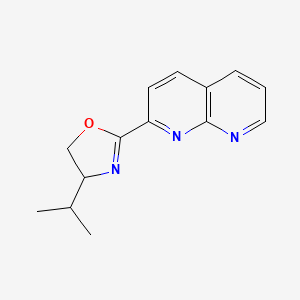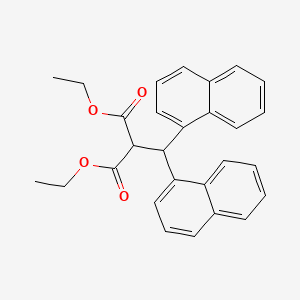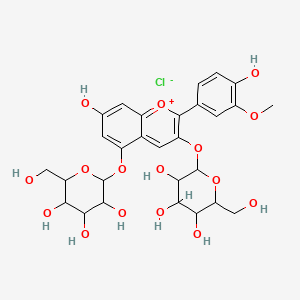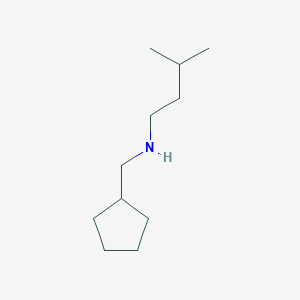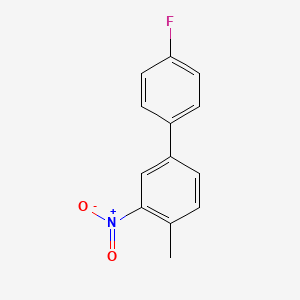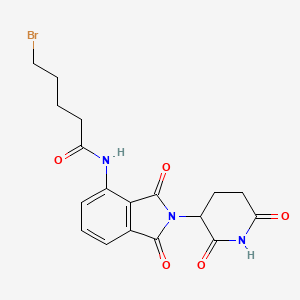
Pomalidomide-CO-C4-Br
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide-CO-C4-Br is a derivative of pomalidomide, an immunomodulatory imide drug (IMiD) used primarily in the treatment of multiple myeloma. Pomalidomide itself is a third-generation IMiD, following thalidomide and lenalidomide, and is known for its potent antiangiogenic and immunomodulatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide and its derivatives, including Pomalidomide-CO-C4-Br, typically involves multi-step processes. One common method involves the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then further processed to yield pomalidomide .
Industrial Production Methods
Industrial production of pomalidomide and its derivatives often employs continuous flow chemistry, which allows for safe operation, excellent reproducibility, and efficient processes. This method involves a continuous 3-4 step flow approach, resulting in an overall yield of 38-47% .
Analyse Des Réactions Chimiques
Types of Reactions
Pomalidomide-CO-C4-Br undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur in a range of organic solvents with different polarities at temperatures ranging from ambient to 80°C .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of substituted derivatives .
Applications De Recherche Scientifique
Pomalidomide-CO-C4-Br has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of various derivatives and conjugates for further study.
Biology: Investigated for its effects on cellular processes and interactions.
Medicine: Primarily used in the treatment of multiple myeloma and other hematological malignancies.
Industry: Employed in the development of new therapeutic agents and drug delivery systems.
Mécanisme D'action
Pomalidomide-CO-C4-Br exerts its effects through a pleiotropic mechanism of action. It binds to cereblon (CRBN), a component of the E3 ubiquitin ligase complex, which leads to the ubiquitination and subsequent proteolysis of target proteins. This interaction disrupts the proliferation of multiple myeloma cells and induces apoptosis. Additionally, it modulates the immune response by affecting cytokine production and T-cell activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: The first-generation IMiD, known for its teratogenic effects but also used in the treatment of multiple myeloma.
Lenalidomide: The second-generation IMiD, more potent than thalidomide and used in similar therapeutic contexts.
Pomalidomide: The parent compound of Pomalidomide-CO-C4-Br, known for its enhanced potency and efficacy in resistant cases
Uniqueness
This compound is unique due to its specific structural modifications, which may confer distinct pharmacological properties and therapeutic advantages over its predecessors. Its ability to overcome resistance in multiple myeloma patients highlights its potential as a valuable therapeutic agent .
Propriétés
Formule moléculaire |
C18H18BrN3O5 |
|---|---|
Poids moléculaire |
436.3 g/mol |
Nom IUPAC |
5-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]pentanamide |
InChI |
InChI=1S/C18H18BrN3O5/c19-9-2-1-6-13(23)20-11-5-3-4-10-15(11)18(27)22(17(10)26)12-7-8-14(24)21-16(12)25/h3-5,12H,1-2,6-9H2,(H,20,23)(H,21,24,25) |
Clé InChI |
GGRGQWPRMDAFRO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-6-iodoimidazo[1,2-a]pyridine](/img/structure/B14769112.png)
